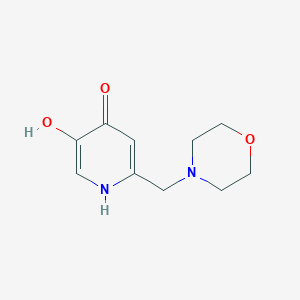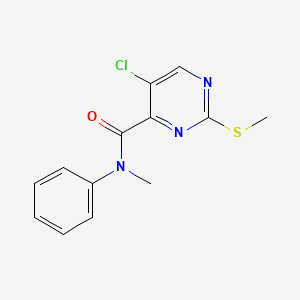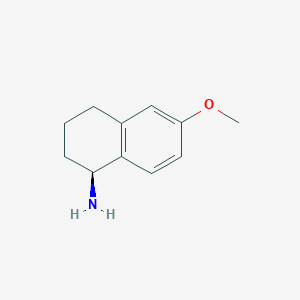![molecular formula C5H10Cl2N4 B2909909 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine dihydrochloride CAS No. 165894-38-2](/img/structure/B2909909.png)
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazines are compounds with high biological potential . They have established themselves as modulators of σ-receptors, inhibitors of β-secretase-1 (BACE-1) and cytochrome Cyp8b1, and also possess antiviral activity . They find use in the treatment of herpes and viral hepatitis B .
Synthesis Analysis
The synthesis of 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazines involves a general approach of sequential formation of 1,2,3-triazole and pyrazine rings . The reaction of azides with acetylenedicarboxylic acid ester yields 1,2,3-triazoles, which, after removal of the Boc protection from the amine group, as a result of lactam cyclization, form triazolopyrazines . A rapid and facile method provides entry into 3-aryl substituted 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazines and their ring fused analogues in one-pot under palladium–copper catalysis .Molecular Structure Analysis
The molecular structure of 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine is complex and involves a system of heterocyclization . The structure includes a triazole ring fused with a pyrazine ring, forming a unique heterocyclic system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine include the reaction of azides with acetylenedicarboxylic acid ester to form 1,2,3-triazoles . This is followed by the removal of the Boc protection from the amine group, resulting in lactam cyclization to form triazolopyrazines .作用機序
Target of Action
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine dihydrochloride has been identified as a compound with high biological potential . It has established itself as a modulator of σ-receptors, an inhibitor of β-secretase-1 (BACE-1), and cytochrome Cyp8b1 . These targets play crucial roles in various biological processes, including signal transduction, enzyme regulation, and metabolic pathways.
Mode of Action
The compound interacts with its targets, modulating their activity and inducing changes in their function. For instance, as a modulator of σ-receptors, it can alter neuronal signaling . As an inhibitor of BACE-1, it can affect the processing of amyloid precursor protein, potentially influencing the progression of neurodegenerative diseases . Its inhibition of cytochrome Cyp8b1 can impact cholesterol metabolism .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. The modulation of σ-receptors can influence neuronal signaling pathways . The inhibition of BACE-1 affects the amyloidogenic pathway, potentially reducing the formation of amyloid plaques in Alzheimer’s disease . The inhibition of cytochrome Cyp8b1 can alter cholesterol metabolism, affecting the balance of cholesterol and bile acids .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its targets and the biochemical pathways it affects. For instance, its modulation of σ-receptors could alter neuronal signaling, potentially affecting cognition and mood . Its inhibition of BACE-1 could reduce the formation of amyloid plaques, potentially slowing the progression of Alzheimer’s disease . Its inhibition of cytochrome Cyp8b1 could alter cholesterol metabolism, potentially impacting cardiovascular health .
将来の方向性
The future directions for research on 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine could involve further exploration of its biological potential, including its antiviral and antitumor activities . Additionally, the development of more efficient synthesis methods could also be a focus of future research .
特性
IUPAC Name |
4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.2ClH/c1-2-9-5(3-6-1)4-7-8-9;;/h4,6H,1-3H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAMMJCAZHJZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=N2)CN1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2909826.png)



![N-(4-fluorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2909834.png)
![N-(2-chlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2909837.png)
![3-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2909838.png)
![N-(oxolan-2-ylmethyl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B2909839.png)

![N-(3-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2909841.png)
![3-Azabicyclo[4.2.1]nonan-4-one](/img/structure/B2909842.png)


![2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2909849.png)